![molecular formula C12H11NO3 B188627 Ethyl 4-hydroxyquinoline-6-carboxylate CAS No. 148018-33-1](/img/structure/B188627.png)
Ethyl 4-hydroxyquinoline-6-carboxylate
Overview
Description
Ethyl 4-hydroxyquinoline-6-carboxylate is a chemical compound belonging to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, particularly due to their biological activities. This compound is known for its potential use in various scientific research fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 4-hydroxyquinoline-6-carboxylate can be synthesized through several methods. One common approach involves the cyclocondensation of 4-hydroxy-2(1H)-quinolinones with ethyl-2,3-dihydro-3-oxobenzo-furan-2-carboxylate . This reaction typically requires a catalyst and specific reaction conditions to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more efficient and scalable methods. These methods often utilize green chemistry principles, such as the use of environmentally benign catalysts and solvent-free conditions . The goal is to produce the compound in large quantities while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-hydroxyquinoline-6-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the reaction’s outcome .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinoline derivatives with additional functional groups, while substitution reactions can introduce new substituents at specific positions on the quinoline ring .
Scientific Research Applications
Pharmaceutical Development
Ethyl 4-hydroxyquinoline-6-carboxylate is primarily recognized for its role as a precursor in the synthesis of bioactive molecules. Its derivatives exhibit a range of pharmacological properties, making them valuable in drug discovery. Key applications include:
- Antimicrobial Activity : Compounds derived from this compound have shown promising results against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Studies indicate that these derivatives can inhibit bacterial growth effectively, suggesting their potential as new antibiotic agents .
- Anticancer Properties : Research indicates that certain derivatives of this compound may possess anticancer activities. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation .
Biochemical Research
In biochemical studies, this compound serves as a valuable tool for investigating enzyme interactions and metabolic pathways:
- Enzyme Inhibition Studies : The compound is utilized to explore its effects on various enzymes, providing insights into its potential as an inhibitor. This is crucial for understanding disease mechanisms and developing targeted therapies .
- Receptor Binding Studies : The ability of this compound to interact with specific receptors makes it an important candidate for studying signal transduction pathways in cells, which can lead to new therapeutic strategies .
Material Science
This compound finds applications beyond biology and medicine. Its unique chemical structure allows it to be used in material science:
- Coatings and Polymers : The compound contributes to the development of specialized coatings that enhance durability and resistance to environmental factors. This application is particularly relevant in industries requiring robust materials .
Agricultural Chemistry
In agricultural chemistry, derivatives of this compound are explored for their potential as agrochemicals:
- Fungicides and Herbicides : Research suggests that these compounds can be formulated into effective fungicides and herbicides, contributing to improved crop protection and yield. Their efficacy against plant pathogens makes them valuable in sustainable agriculture practices .
Analytical Chemistry
The compound is also employed in analytical chemistry:
- Reagent in Analytical Techniques : this compound serves as a reagent in various analytical methods, aiding in the detection and quantification of other chemical substances .
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial efficacy of this compound derivatives against multiple bacterial strains, including Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition zones compared to standard antibiotics, highlighting the potential for developing new antimicrobial agents from this compound.
Case Study 2: Anticancer Properties
Research focused on the anticancer effects of a synthesized derivative of this compound showed promising results in inhibiting cancer cell lines. The study emphasized the importance of structural modifications to enhance biological activity while reducing toxicity.
Mechanism of Action
The mechanism of action of ethyl 4-hydroxyquinoline-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Ethyl 4-hydroxyquinoline-6-carboxylate can be compared with other quinoline derivatives, such as 4-hydroxy-2-quinolones and 8-hydroxyquinoline. These compounds share similar structural features but may differ in their biological activities and applications. The uniqueness of this compound lies in its specific functional groups and their influence on its properties and reactivity .
List of Similar Compounds:- 4-Hydroxy-2-quinolones
- 8-Hydroxyquinoline
- Quinoxaline derivatives
- Hydroquinoline derivatives
Biological Activity
Ethyl 4-hydroxyquinoline-6-carboxylate (EHQC) is a quinoline derivative recognized for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its potential therapeutic applications.
Chemical Structure and Properties
This compound has the molecular formula and features a quinoline core structure with hydroxy and carboxylate functional groups. The presence of these groups enhances its reactivity and biological activity, making it a valuable compound in medicinal chemistry.
Biological Activities
1. Antimicrobial Activity
EHQC has demonstrated significant antimicrobial properties against various bacterial and fungal strains. Studies indicate that it exhibits activity against both Gram-positive and Gram-negative bacteria, as well as antifungal effects:
- Minimum Inhibitory Concentrations (MICs) :
2. Anticancer Activity
Research has shown that EHQC possesses anticancer properties, particularly through its ability to inhibit cancer cell proliferation. It has been studied for its effects on various cancer cell lines, indicating potential as a chemotherapeutic agent.
- Mechanism of Action :
The biological activity of EHQC is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : EHQC may inhibit enzymes involved in bacterial cell wall synthesis, contributing to its antimicrobial effects.
- Receptor Modulation : The compound can interact with receptors that regulate cellular processes, leading to altered cellular responses .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of EHQC against various pathogens. Results showed that EHQC significantly inhibited the growth of E. coli and S. aureus, with specific attention to its low toxicity levels compared to conventional antibiotics .
Pathogen | MIC (µM) |
---|---|
Staphylococcus aureus | 5.64 - 77.38 |
Escherichia coli | 2.33 - 156.47 |
Candida albicans | 16.69 - 78.23 |
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines revealed that EHQC inhibited cell proliferation at micromolar concentrations, suggesting its potential as an anticancer agent. The study highlighted the compound's ability to induce apoptosis in human breast cancer cells through caspase activation .
Comparative Analysis with Similar Compounds
To better understand the unique properties of EHQC, it is useful to compare it with other related compounds:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Quinoline-4-carboxylic acid | Lacks ethyl and hydroxy groups | Different biological activity profile |
Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate | Contains bromine substitution | Enhanced reactivity but different activity |
Ethyl 4-hydroxyquinoline-3-carboxylate | Lacks carboxylic acid functionality | Different pharmacological properties |
Properties
IUPAC Name |
ethyl 4-oxo-1H-quinoline-6-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-2-16-12(15)8-3-4-10-9(7-8)11(14)5-6-13-10/h3-7H,2H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJEXAEIHROLMFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)NC=CC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00576699 | |
Record name | Ethyl 4-oxo-1,4-dihydroquinoline-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00576699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
148018-33-1 | |
Record name | Ethyl 4-oxo-1,4-dihydroquinoline-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00576699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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